

A Comparative Crystallographic Analysis of 1-Bromo-4-alkyl-2-nitrobenzene Derivatives

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Compound of Interest

Compound Name: *1-Bromo-4-isobutyl-2-nitrobenzene*

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In the landscape of pharmaceutical and materials science, the precise understanding of molecular architecture is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of crystalline solids at an atomic level. This guide provides a comparative analysis of the crystallographic data for 1-bromo-4-alkyl-2-nitrobenzene derivatives, with a focus on how the nature of the alkyl substituent at the 4-position influences crystal packing and molecular conformation. While crystallographic data for **1-bromo-4-isobutyl-2-nitrobenzene** is not publicly available, a detailed examination of the closely related 1-bromo-4-methyl-2-nitrobenzene provides a foundational reference. This guide will compare its structure with that of 1-bromo-4-nitrobenzene to highlight the impact of the alkyl group.

Comparison of Crystallographic Data

The introduction of an alkyl substituent at the 4-position of the 1-bromo-2-nitrobenzene scaffold can significantly influence the intermolecular interactions and, consequently, the crystal lattice parameters. Below is a comparison of the crystallographic data for 1-bromo-4-methyl-2-nitrobenzene and the parent compound, 1-bromo-4-nitrobenzene.

Parameter	1-Bromo-4-methyl-2-nitrobenzene[1][2]	1-Bromo-4-nitrobenzene[3]
Chemical Formula	C ₇ H ₆ BrNO ₂	C ₆ H ₄ BrNO ₂
Molecular Weight	216.04 g/mol	202.01 g/mol
Crystal System	Orthorhombic	Triclinic
Space Group	Pna2 ₁	P-1
a (Å)	13.016(5)	6.3676(6)
b (Å)	14.617(5)	7.3635(7)
c (Å)	4.037(5)	7.6798(7)
α (°)	90	65.554(9)
β (°)	90	87.705(8)
γ (°)	90	88.884(8)
Volume (Å ³)	768.1(10)	327.54(5)
Z	4	2
Temperature (K)	181	100
Dihedral Angle (Nitro Group vs. Phenyl Ring)	14.9(11)°[1]	Essentially coplanar[3]

Experimental Protocols

The determination of crystal structures involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Synthesis of 1-Bromo-4-alkyl-2-nitrobenzene Derivatives: These compounds are typically synthesized via electrophilic nitration of the corresponding 1-bromo-4-alkylbenzene. A common procedure involves the slow addition of the brominated precursor to a mixture of concentrated nitric and sulfuric acids.[4] The ortho and para isomers are then separated, often by

recrystallization, taking advantage of their differing solubilities. For instance, the para product, 1-bromo-4-nitrobenzene, is generally less soluble and crystallizes out from ethanol, leaving the more soluble ortho isomer in solution.[4] Synthesis routes for 1-bromo-4-tert-butyl-2-nitrobenzene from 1-bromo-4-tert-butylbenzene have also been reported.[5]

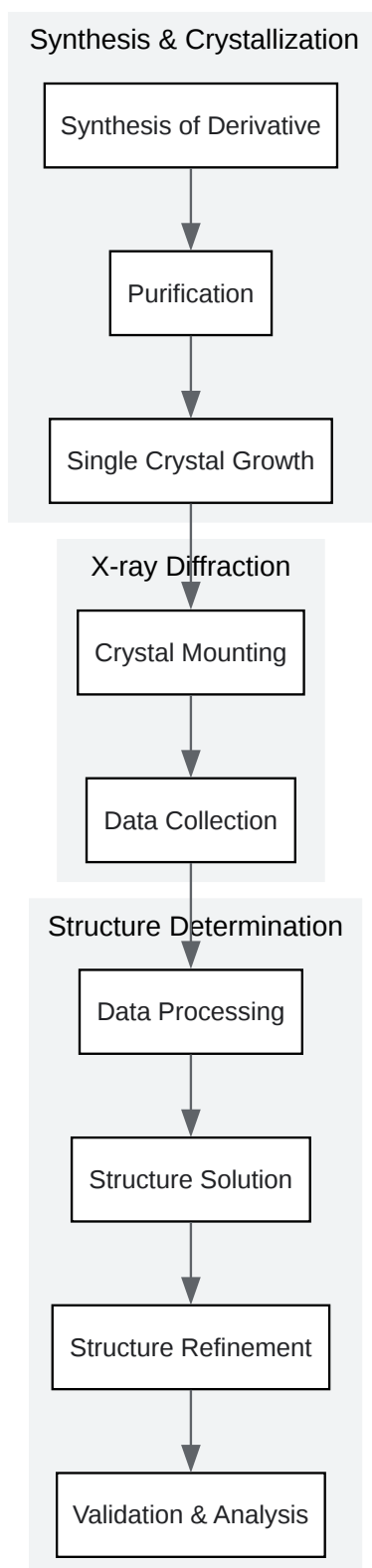
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution or by slow cooling. For 1-bromo-4-methyl-2-nitrobenzene, needle-like crystals were grown by slowly cooling the compound from room temperature to 0°C.[1]

X-ray Data Collection and Structure Refinement

High-quality single crystals are mounted on a diffractometer. X-ray diffraction data for 1-bromo-4-methyl-2-nitrobenzene was collected on an Oxford Diffraction CCD area-detector diffractometer using Mo K α radiation.[1][2] The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Workflow

The process of X-ray crystallography, from sample preparation to final structure validation, can be visualized as a sequential workflow.[1]

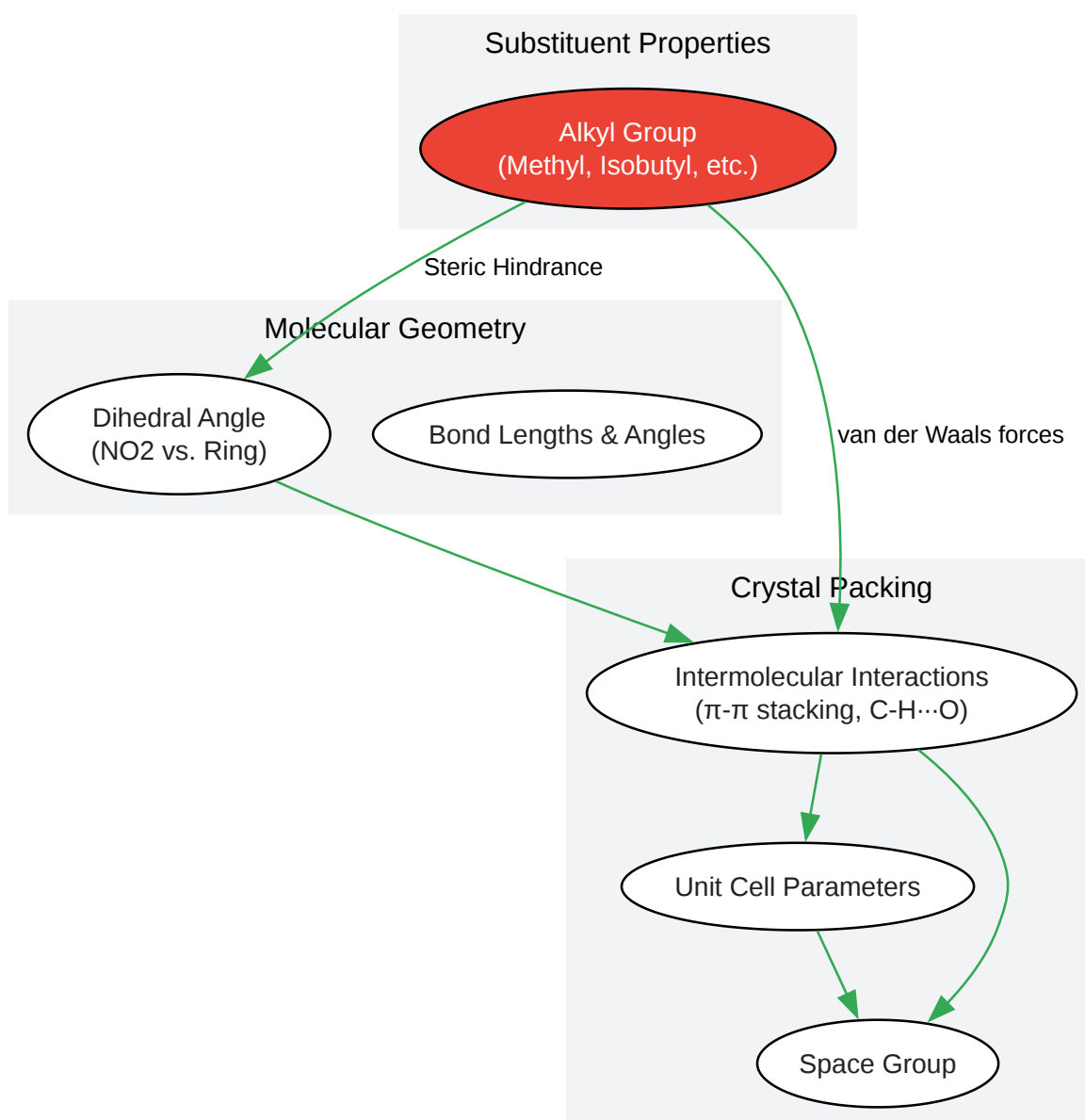


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Experimental workflow for X-ray crystallography.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the relationships between different structural parameters and the overall molecular conformation and packing.



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Influence of alkyl substituents on crystal structure.

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